molecular formula C16H12N3O13PS2 B579511 4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid CAS No. 18029-36-2

4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid

Cat. No.: B579511
CAS No.: 18029-36-2
M. Wt: 549.374
InChI Key: APQBJMPQWKNWON-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid is a chromogenic reagent used in analytical chemistry for the spectrophotometric determination of various metal ions. It is an azo compound containing functional groups such as -NO2 and -PO3H2, which contribute to its high sensitivity and selectivity in detecting metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid typically involves the diazotization of an aromatic amine followed by coupling with a phosphonic acid derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled pH and temperature conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted aromatic amines and phosphonic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid exerts its effects involves the formation of a complex with metal ions. The azo group and phosphonic acid functional groups coordinate with the metal ions, leading to a change in the absorption spectrum of the compound. This change can be measured spectrophotometrically, allowing for the quantification of metal ions in a sample .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high sensitivity and selectivity for certain metal ions, making it particularly useful in applications where precise detection of trace metal ions is required. Its functional groups allow for strong coordination with metal ions, leading to significant changes in its absorption spectrum .

Properties

CAS No.

18029-36-2

Molecular Formula

C16H12N3O13PS2

Molecular Weight

549.374

IUPAC Name

5-hydroxy-3-[(4-nitro-2-phosphonophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H12N3O13PS2/c20-11-6-9(34(27,28)29)3-7-4-13(35(30,31)32)15(16(21)14(7)11)18-17-10-2-1-8(19(22)23)5-12(10)33(24,25)26/h1-6,17,20H,(H2,24,25,26)(H,27,28,29)(H,30,31,32)

InChI Key

APQBJMPQWKNWON-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)NN=C2C(=CC3=CC(=CC(=C3C2=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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